molecular formula C12H18N2O3S B14619121 Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]- CAS No. 59556-09-1

Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]-

Cat. No.: B14619121
CAS No.: 59556-09-1
M. Wt: 270.35 g/mol
InChI Key: GKDPZRBBKOMROE-UHFFFAOYSA-N
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Description

Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]- is a complex organic compound with a unique structure that combines a morpholine ring, a cyclohexene ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2-cyclohexen-1-one with morpholine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with acetonitrile and a sulfonylating agent under controlled conditions to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]-
  • Acetonitrile, 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yloxy)]-
  • Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]-

Uniqueness

The uniqueness of Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]- lies in its combination of a morpholine ring, a cyclohexene ring, and a sulfonyl group. This unique structure imparts distinctive chemical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

59556-09-1

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

2-(2-morpholin-4-ylcyclohex-2-en-1-yl)sulfonylacetonitrile

InChI

InChI=1S/C12H18N2O3S/c13-5-10-18(15,16)12-4-2-1-3-11(12)14-6-8-17-9-7-14/h3,12H,1-2,4,6-10H2

InChI Key

GKDPZRBBKOMROE-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C(C1)S(=O)(=O)CC#N)N2CCOCC2

Origin of Product

United States

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